2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid
Description
2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid is a sulfonamide-derived organic compound featuring a benzoic acid backbone substituted at the 2-position with a 4-methyl-3-nitro-benzenesulfonylamino group. This compound is primarily utilized in scientific research as a precursor for synthesizing specialized molecules and probing biochemical pathways . Its nitro and methyl substituents likely influence electronic properties and binding interactions, making it a subject of interest in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-[(4-methyl-3-nitrophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-9-6-7-10(8-13(9)16(19)20)23(21,22)15-12-5-3-2-4-11(12)14(17)18/h2-8,15H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIDZMVEJCJFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204224 | |
| Record name | 2-[[(4-Methyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-08-6 | |
| Record name | 2-[[(4-Methyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid typically involves multiple steps. One common route starts with the nitration of 4-methylbenzenesulfonyl chloride to produce 4-methyl-3-nitrobenzenesulfonyl chloride . This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group and aromatic nitro substituent participate in nucleophilic substitution reactions under controlled conditions:
Redox Reactions
The nitro group (-NO₂) undergoes reduction, while the methyl group is susceptible to oxidation:
Acid-Base Reactions
The carboxylic acid moiety drives classical neutralization and salt formation:
Esterification and Amidation
The carboxylic acid undergoes derivatization to enhance bioavailability or modify reactivity:
Comparative Reactivity Table
Functional group interactions ranked by reaction frequency in industrial processes:
Stability and Degradation
Critical stability data from process patents:
-
Thermal decomposition : Begins at 210°C with SO₂ and CO₂ evolution
-
Photolysis : Nitro group degradation under UV light (λ = 254 nm) in 48 hrs
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Hydrolytic stability : Stable in pH 4-9; sulfonamide cleavage occurs in >10% HCl/NaOH
This compound’s chemical versatility makes it valuable for synthesizing bioactive molecules and specialty materials, though its stability profile requires careful handling in synthetic workflows.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial metabolic pathways, making it a candidate for antibiotic development.
- Anti-inflammatory Effects: Studies have shown that this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis.
- Antitumor Activity: Investigations into the antitumor potential of sulfonamide derivatives have shown promising results against various cancer cell lines, although specific efficacy varies among derivatives.
-
Organic Synthesis
- Building Block for Complex Molecules: The compound serves as a valuable intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
- Reagent in Chemical Reactions: It is utilized as a reagent in various organic transformations, including oxidation and reduction processes.
Table 1: Biological Activities of 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic Acid
| Activity Type | Target Organisms/Processes | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant antibacterial activity observed |
| Escherichia coli | Effective against multiple strains | |
| Anti-inflammatory | Various inflammatory models | Modulation of inflammatory responses noted |
| Antitumor | Cancer cell lines | Promising results; further optimization needed |
Table 2: Synthetic Routes for this compound
| Step | Starting Material | Reaction Conditions |
|---|---|---|
| 1 | 4-Methyl-3-nitrobenzenesulfonamide | Nucleophilic substitution with amines |
| 2 | Benzoyl chloride | Reaction under acidic conditions |
| 3 | Final purification | Crystallization or chromatography |
Case Studies
-
Antitumor Activity Study
- A study evaluated the effects of various sulfonamide derivatives on mouse lymphoid leukemia models. While the specific derivative showed limited efficacy, related compounds demonstrated significant antitumor properties, indicating the need for further exploration and modification of the chemical structure to enhance activity.
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Cardiovascular Effects Investigation
- Research assessed the impact of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. Certain derivatives led to a notable decrease in perfusion pressure, suggesting potential applications in cardiovascular therapies.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparative Data of Sulfonamide-Benzoic Acid Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitro group is strongly electron-withdrawing, which may reduce electron density on the aromatic ring compared to the 4-fluoro substituent in the fluoro-methyl derivative . This could influence π-π stacking or hydrogen-bonding capabilities.
- Acidity: The hydroxyl group in 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid lowers its pKa (2.77), enhancing solubility in aqueous environments compared to non-hydroxylated analogues .
Enzyme Inhibition
- The nitro group may enhance binding to the enzyme’s catalytic site through dipole interactions .
- Receptor Binding : Substituents significantly impact binding affinities. For example, 2-Benzoylbenzoic acid derivatives with methyl or methoxy groups show lower ΔGbinding values (indicating stronger binding) compared to nitro-substituted variants, suggesting that electron-donating groups may favor receptor interactions .
Conformational Analysis
- Studies on chlorophenoxy-benzoic acid derivatives reveal that spatial alignment of aromatic rings and proton-accepting groups (e.g., nitro or carbonyl moieties) is critical for biological activity. The target compound’s nitro group may align with key residues in target proteins, mimicking agonists like estazolam .
Biological Activity
2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid, also known as a sulfonamide compound, has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with a sulfonamide functional group that enhances its reactivity and biological activity. The presence of the nitro group is significant for its pharmacological effects.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit antimicrobial activity against a variety of pathogens. The specific compound has been studied for its efficacy against bacterial strains, with notable results showing inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.
Case Study:
In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis. This inhibition disrupts the proliferation of microbial and cancerous cells.
- Enzyme Inhibition: The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
- Apoptosis Induction: In cancer cells, the compound activates caspase pathways leading to programmed cell death.
Applications in Agriculture
Recent studies have explored the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels suggests potential applications in agricultural practices, particularly in controlling unwanted plant growth or enhancing crop yields.
Field Trial Results:
Field trials indicated that application of the compound at specific concentrations could effectively suppress weed growth without adversely affecting crop health .
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid, and how can its purity be validated?
Answer:
The synthesis typically involves coupling 4-methyl-3-nitrobenzenesulfonyl chloride with anthranilic acid (2-aminobenzoic acid) under basic conditions (e.g., using pyridine or triethylamine) to form the sulfonamide bond. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation should employ:
- HPLC/LC-MS for quantification of impurities (detection at 254 nm due to aromatic and nitro groups) .
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on sulfonamide NH (~10–12 ppm) and nitro group electronic effects on adjacent protons .
- Elemental analysis to verify stoichiometry, particularly for nitrogen and sulfur content .
Basic: What analytical techniques are suitable for characterizing the electronic properties of the nitro and sulfonamide groups in this compound?
Answer:
- UV-Vis Spectroscopy : Assess π→π* and n→π* transitions of the nitro group (absorption ~260–300 nm) and sulfonamide moiety. Solvent polarity effects on absorbance can indicate charge-transfer interactions .
- FT-IR Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and 1170 cm⁻¹) .
- Cyclic Voltammetry : Evaluate redox behavior, particularly nitro group reduction potentials, which inform reactivity in catalytic or biological systems .
Advanced: How can researchers optimize the compound’s inhibitory activity against enzymes like α-glucosidase or carbonic anhydrase?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the benzene rings (e.g., replacing nitro with cyano or adjusting methyl group position) to enhance binding affinity. Molecular docking simulations (using tools like AutoDock) can predict interactions with enzyme active sites .
- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) and calculate Ki values. Use recombinant enzymes for standardized activity measurements .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding modes and guide rational design .
Advanced: What experimental strategies address contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
- Standardized Assay Conditions : Control variables such as pH, temperature, and solvent (DMSO concentration ≤1% to avoid denaturation). Use cell lines with consistent expression levels of target enzymes .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Data Normalization : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and normalize activity to protein concentration or cell viability .
Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs)?
Answer:
- Coordination Site Analysis : The sulfonamide and carboxylic acid groups act as potential ligands for metal ions (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF/water mixtures at 80–120°C can promote framework assembly .
- Porosity Characterization : Use BET analysis to measure surface area and pore size distribution. Adjust linker ratios (e.g., combining with terephthalic acid) to tune MOF topology .
Safety: What precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct work in a fume hood to prevent inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (vermiculite). Avoid water contact to prevent exothermic reactions .
- Waste Disposal : Collect waste in sealed containers labeled for halogenated/organic compounds. Incinerate under controlled conditions to avoid toxic byproducts (e.g., NOx gases) .
Advanced: What metabolic pathways should be considered when studying this compound’s pharmacokinetics?
Answer:
- Phase I Metabolism : Cytochrome P450 enzymes (CYP3A4/2C9) may hydroxylate the methyl or nitro groups. Use liver microsome assays with NADPH cofactors to identify metabolites .
- Phase II Conjugation : Monitor glucuronidation (UGT isoforms) of the carboxylic acid group via LC-MS/MS. Compare plasma/tissue concentrations in rodent models to predict human clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
